Methyl 1-benzylpyrrolidine-3-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a chemical compound with the molecular formula C13H17NO2This compound is a colorless to light orange or yellow clear liquid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be synthesized through several methods. One common method involves the esterification of 1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-benzylpyrrolidine-3-carboxylic acid.
Reduction: 1-benzylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be compared with other similar compounds such as:
Methyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but without the oxalate group.
1-benzylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.
1-benzylpyrrolidine-3-methanol: The reduced form of the ester.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a compound with potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the available literature regarding its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C15H19N1O4 and a molecular weight of approximately 309.31 g/mol. The structure incorporates a pyrrolidine ring with a benzyl substituent, which is characteristic of many biologically active compounds in this class.
Neuroprotective Properties
Research indicates that pyrrolidine derivatives, including this compound, may exhibit neuroprotective effects. Compounds in this category have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that certain pyrrolidine derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against various pathogens, indicating that further investigation may reveal similar activities for this compound.
Anticancer Potential
Pyrrolidine-based compounds have been explored for their anticancer activities. Although direct studies on this compound are scarce, related compounds have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that this compound may also warrant investigation in cancer research contexts .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to related pyrrolidine derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C15H19N1O4 | Contains oxalate moiety; potential neuroprotective properties |
Methyl 1-benzylpyrrolidine-3-carboxylate | C13H17N1O2 | Lacks oxalate; simpler structure |
Methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate | C15H19N1O6 | Similar structure but different substituents |
Properties
Molecular Formula |
C15H19NO6 |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
URDFHDREHUSQED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.